molecular formula C12H18ClNO2 B1488039 ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride CAS No. 1318789-62-6

ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride

Cat. No. B1488039
M. Wt: 243.73 g/mol
InChI Key: NGZIASODXNEIKO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, also known as ethyl aminophenylpropanoate hydrochloride, is a synthetic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 253.7 g/mol. Ethyl aminophenylpropanoate hydrochloride is used as a reagent in organic synthesis, as a model compound for drug discovery, and as a tool for studying the biochemical and physiological effects of drugs.

Scientific Research Applications

Spectroscopic and Diffractometric Study

Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, due to its complex structural and chemical properties, has been the subject of various scientific research efforts aimed at understanding its polymorphism, a phenomenon where compounds with the same chemical composition can exist in different structural forms. A study focused on characterizing two polymorphic forms of a related investigational pharmaceutical compound using advanced spectroscopic and diffractometric techniques. These techniques included capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Crystal Packing Interactions

Another research direction explores the crystal packing of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride and related compounds. A study by Zhang et al. (2011) revealed the importance of N⋯π and O⋯π interactions, rather than traditional hydrogen bonding, in the crystal packing of certain ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting similar noncovalent interactions might play roles in the stabilization of crystal structures of related compounds (Zhang, Wu, & Zhang, 2011).

Corrosion Inhibition

Research has also extended into the application of diamine derivatives of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride as corrosion inhibitors. Herrag et al. (2010) synthesized new diamine derivatives and investigated their inhibitive action against the corrosion of mild steel in hydrochloric solution, showing that these compounds can offer significant protection against corrosion, pointing towards their industrial application in metal preservation (Herrag et al., 2010).

Asymmetric Biocatalysis

In the field of asymmetric synthesis, the compound has been used as a precursor in biocatalytic processes. For instance, Li et al. (2013) reported the isolation of a new strain of Methylobacterium oryzae for the enantioselective production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceutical manufacturing. This research underscores the potential of microbial biocatalysis in the chiral synthesis of pharmacologically relevant molecules (Li et al., 2013).

properties

IUPAC Name

ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIASODXNEIKO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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